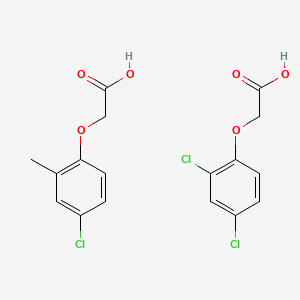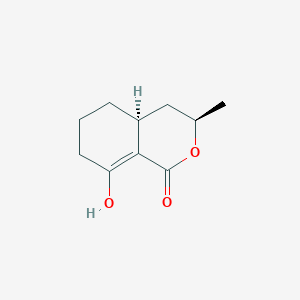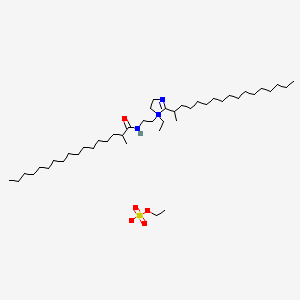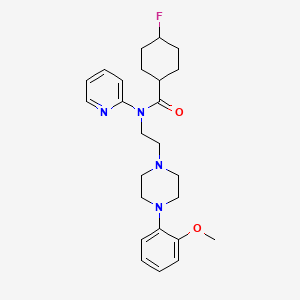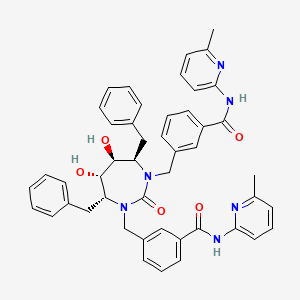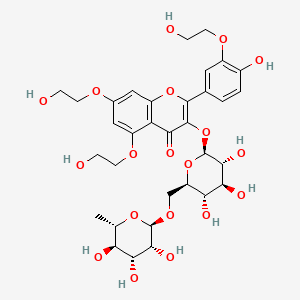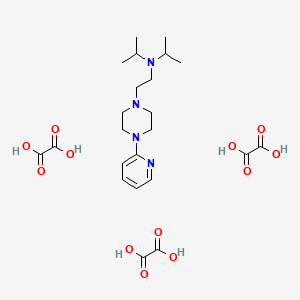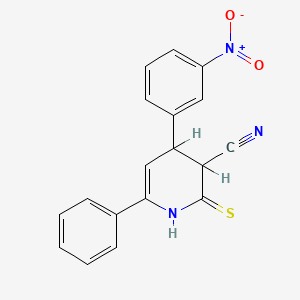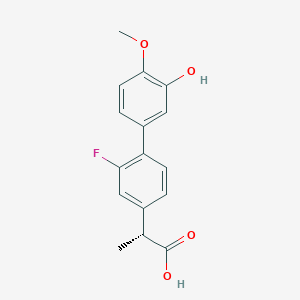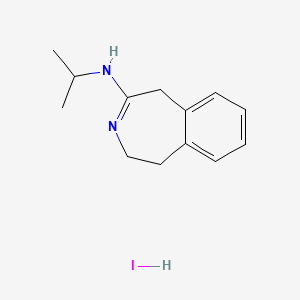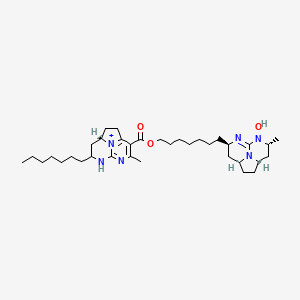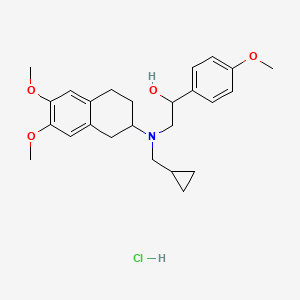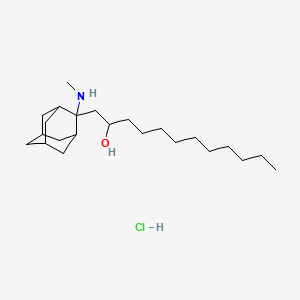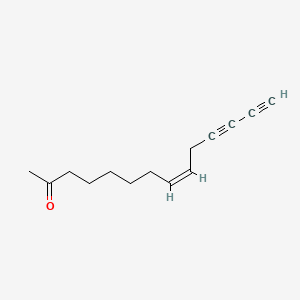
1-(Benzylideneamino)-4-(o-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzylideneamino)-4-(o-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of benzylidene and nitrobenzylidene groups attached to an imidazolinone core, making it a subject of interest for researchers in chemistry, biology, and materials science.
Vorbereitungsmethoden
The synthesis of 1-(Benzylideneamino)-4-(o-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzylideneamine with o-nitrobenzylidene in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield. Industrial production methods may involve large-scale batch reactions with optimized parameters to maximize efficiency and purity.
Analyse Chemischer Reaktionen
1-(Benzylideneamino)-4-(o-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions, often using hydrogenation or metal hydrides, can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include hydrogen gas, metal catalysts, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Benzylideneamino)-4-(o-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity against certain pathogens.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(Benzylideneamino)-4-(o-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
1-(Benzylideneamino)-4-(o-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one can be compared with similar compounds such as:
2-Nitrobenzylidene diacetate: Known for its use in organic synthesis and as a reagent in chemical reactions.
3-(2-Nitrobenzylidenamino)-2-oxazolidinone: Another compound with similar structural features and applications in research. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
126293-24-1 |
|---|---|
Molekularformel |
C23H16N4O3 |
Molekulargewicht |
396.4 g/mol |
IUPAC-Name |
(5Z)-3-[(E)-benzylideneamino]-5-[(2-nitrophenyl)methylidene]-2-phenylimidazol-4-one |
InChI |
InChI=1S/C23H16N4O3/c28-23-20(15-19-13-7-8-14-21(19)27(29)30)25-22(18-11-5-2-6-12-18)26(23)24-16-17-9-3-1-4-10-17/h1-16H/b20-15-,24-16+ |
InChI-Schlüssel |
KIQIUCGLFRWTNC-IGRHVHCWSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=N/N2C(=N/C(=C\C3=CC=CC=C3[N+](=O)[O-])/C2=O)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C=NN2C(=NC(=CC3=CC=CC=C3[N+](=O)[O-])C2=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


